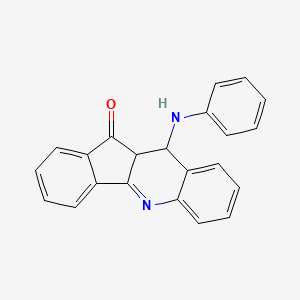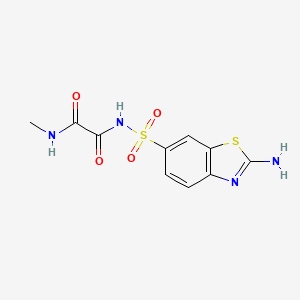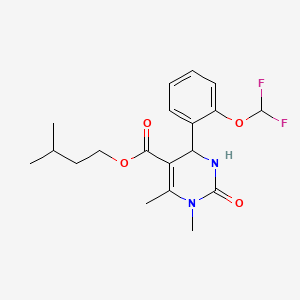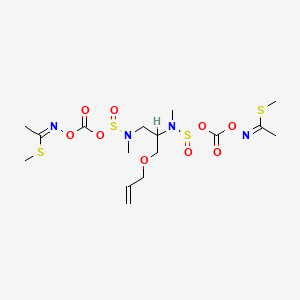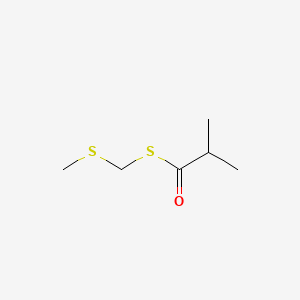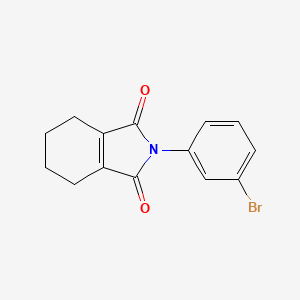
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- typically involves the reaction of a bromophenyl derivative with a suitable isoindole precursor. Common synthetic routes may include:
Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.
Bromination: Introducing the bromophenyl group through bromination reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione: A parent compound without the bromophenyl group.
2-Phenyl-1H-isoindole-1,3(2H)-dione: A similar compound with a phenyl group instead of a bromophenyl group.
4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione: A compound with a similar tetrahydroisoindole structure.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
59647-95-9 |
|---|---|
Fórmula molecular |
C14H12BrNO2 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2 |
Clave InChI |
JSTBSVFFVHWUGK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





